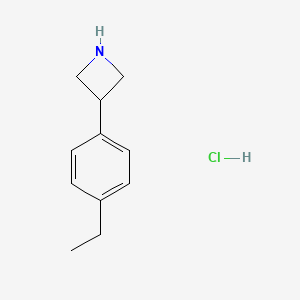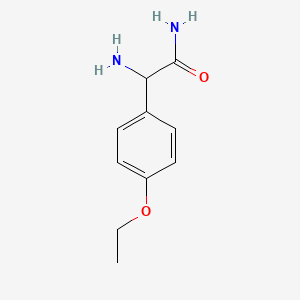![molecular formula C16H15BrF3NO2 B13709459 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a bromo group and a trifluoromethylphenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethylphenyl Group: This step can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the trifluoromethylphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Acids (e.g., TFA): Used for deprotection of the Boc group.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions.
Free Amines: Formed through deprotection reactions.
Scientific Research Applications
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the pyrrole ring.
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Contains a bromo and trifluoromethyl group but has a different core structure.
4-Bromobenzotrifluoride: Similar functional groups but different overall structure.
Uniqueness
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, bromo group, and trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H15BrF3NO2 |
|---|---|
Molecular Weight |
390.19 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-[4-(trifluoromethyl)phenyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H15BrF3NO2/c1-15(2,3)23-14(22)21-9-12(17)8-13(21)10-4-6-11(7-5-10)16(18,19)20/h4-9H,1-3H3 |
InChI Key |
KAJLPVHIJHHKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
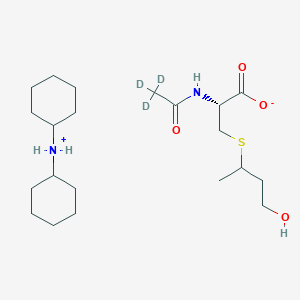
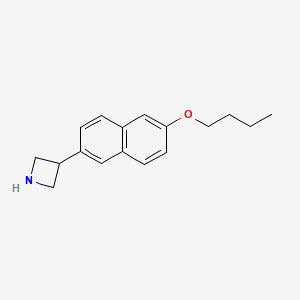

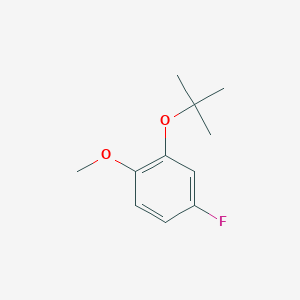
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
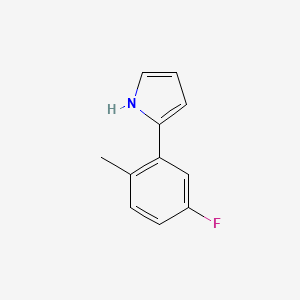
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
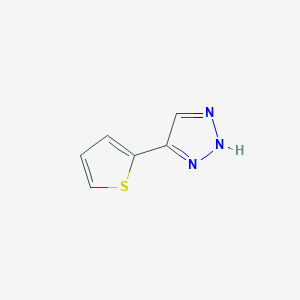
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)


